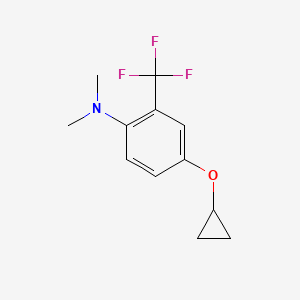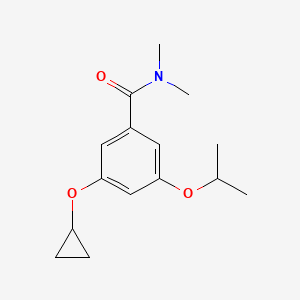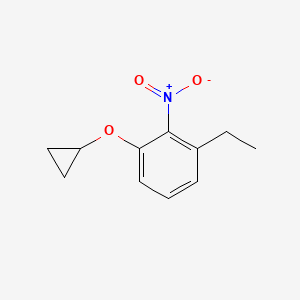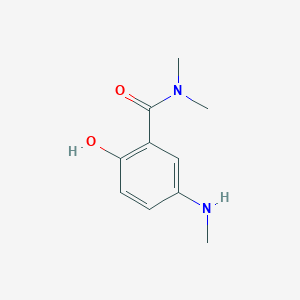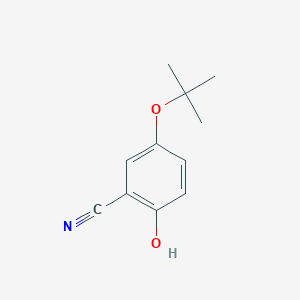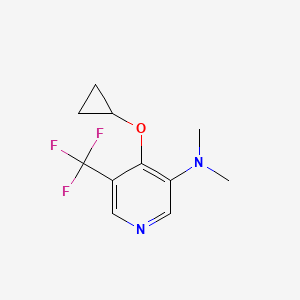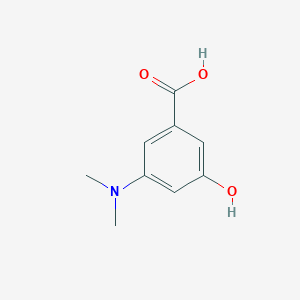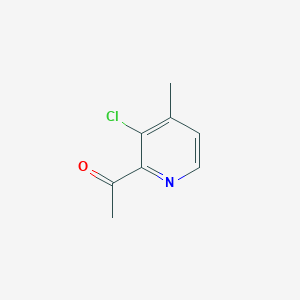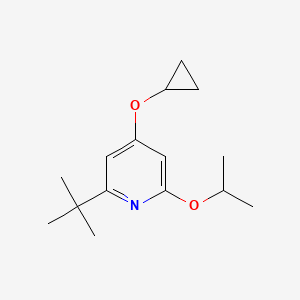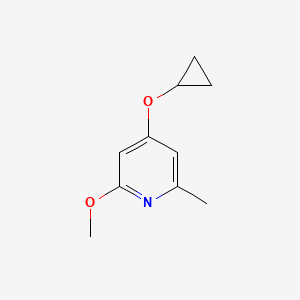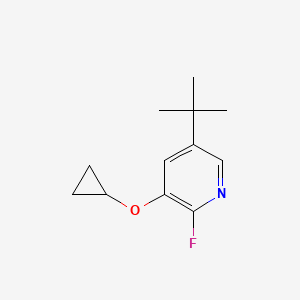
5-Tert-butyl-3-cyclopropoxy-2-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Tert-butyl-3-cyclopropoxy-2-fluoropyridine: is an organic compound with the molecular formula C12H16FNO It is a fluorinated pyridine derivative, characterized by the presence of a tert-butyl group at the 5-position, a cyclopropoxy group at the 3-position, and a fluorine atom at the 2-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Tert-butyl-3-cyclopropoxy-2-fluoropyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Attachment of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via nucleophilic substitution reactions using cyclopropyl halides.
Incorporation of the Tert-butyl Group: The tert-butyl group can be added through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming pyridine N-oxides.
Reduction: Reduction reactions may lead to the formation of partially or fully hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or cyclopropoxy positions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of suitable bases or catalysts.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Hydrogenated pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand Design: Employed in the design of ligands for coordination chemistry and catalysis.
Biology and Medicine:
Drug Discovery: Investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.
Biological Probes: Utilized as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industry:
Material Science: Explored for applications in the development of advanced materials, such as polymers and coatings.
Agriculture: Potential use in the synthesis of agrochemicals with improved efficacy and environmental profiles.
Wirkmechanismus
The mechanism of action of 5-Tert-butyl-3-cyclopropoxy-2-fluoropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the fluorine atom can enhance binding affinity and selectivity through hydrogen bonding and electrostatic interactions. The cyclopropoxy and tert-butyl groups may contribute to the compound’s stability and lipophilicity, influencing its bioavailability and distribution.
Vergleich Mit ähnlichen Verbindungen
2-Fluoropyridine: Lacks the tert-butyl and cyclopropoxy groups, resulting in different chemical and biological properties.
3-Cyclopropoxy-2-fluoropyridine: Similar structure but without the tert-butyl group, affecting its reactivity and applications.
5-Tert-butyl-2-fluoropyridine:
Uniqueness: 5-Tert-butyl-3-cyclopropoxy-2-fluoropyridine is unique due to the combination of its substituents, which confer distinct steric and electronic properties. This uniqueness makes it a valuable compound for exploring new chemical reactions, designing novel materials, and investigating biological activities.
Eigenschaften
Molekularformel |
C12H16FNO |
|---|---|
Molekulargewicht |
209.26 g/mol |
IUPAC-Name |
5-tert-butyl-3-cyclopropyloxy-2-fluoropyridine |
InChI |
InChI=1S/C12H16FNO/c1-12(2,3)8-6-10(11(13)14-7-8)15-9-4-5-9/h6-7,9H,4-5H2,1-3H3 |
InChI-Schlüssel |
MSEQLXHONYQVCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(N=C1)F)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


